4-(4-Phenylpiperazin-1-yl)butan-2-amine

Description

Chemical Identity and Nomenclature

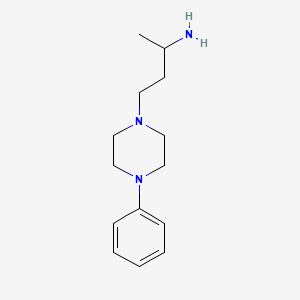

The compound this compound represents a sophisticated heterocyclic structure characterized by its phenylpiperazine core linked to a substituted butanamine chain. The systematic nomenclature reflects the compound's complex architectural features, incorporating both the piperazine heterocycle and the extended aliphatic chain with terminal amine functionality. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is officially designated as 1-methyl-3-(4-phenyl-1-piperazinyl)propylamine.

The molecular identity of this compound is defined by its Chemical Abstracts Service registry number 54493-21-9, which provides unambiguous identification within chemical databases. The compound exhibits a molecular formula of C₁₄H₂₃N₃, reflecting the presence of fourteen carbon atoms, twenty-three hydrogen atoms, and three nitrogen atoms distributed across its heterocyclic and aliphatic components. The molecular weight of 233.35 grams per mole establishes the compound within the medium molecular weight range typical of bioactive heterocycles.

The structural architecture of this compound incorporates a phenylpiperazine moiety connected through a four-carbon chain to a secondary amine group. This configuration establishes the compound as a member of the broader phenylpiperazine class, which encompasses organic compounds containing a piperazine ring system substituted with a phenyl group. The specific positioning of functional groups within the molecule creates distinct chemical and physical properties that differentiate it from other piperazine derivatives.

The nomenclature complexities associated with this compound reflect the systematic approach required for heterocyclic compounds containing multiple functional groups. Alternative naming systems have been employed across different chemical databases and suppliers, including the designation this compound, which emphasizes the butanamine backbone structure. These nomenclature variations demonstrate the evolving standards within chemical documentation and the importance of registry numbers for unambiguous compound identification.

Historical Development in Heterocyclic Chemistry

The historical development of piperazine-containing compounds like this compound traces back to the fundamental discovery and characterization of the piperazine heterocycle itself. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant Piper nigrum. The designation reflects the additional nitrogen atom compared to piperidine, with the azine suffix indicating the diamine structure characteristic of these heterocycles.

The synthetic accessibility of piperazine derivatives emerged through industrial processes developed for the production of ethylenediamine, where piperazine appeared as a significant side product. The formation of piperazine occurs through the ammoniation of 1,2-dichloroethane or ethanolamine, reactions that became fundamental to the large-scale preparation of these heterocyclic building blocks. This industrial availability facilitated the subsequent development of more complex piperazine derivatives, including phenyl-substituted variants that would eventually lead to compounds like this compound.

The evolution of phenylpiperazine chemistry gained momentum through pharmaceutical research initiatives that recognized the therapeutic potential of these heterocyclic systems. The development of 1-benzylpiperazine as a potential antidepressant drug during the mid-twentieth century established the precedent for exploring piperazine derivatives as bioactive compounds. Although 1-benzylpiperazine was ultimately found to have amphetamine-like properties and abuse potential, this research demonstrated the pharmacological significance of the piperazine scaffold.

The structural diversification of piperazine derivatives accelerated through systematic medicinal chemistry efforts aimed at optimizing pharmacological properties while minimizing undesirable effects. Research programs focused on phenylpiperazine-phenylacetate derivatives as rapid recovery hypnotic agents demonstrated the continued relevance of these heterocyclic systems in contemporary drug discovery. These investigations revealed that specific structural modifications to the piperazine scaffold could produce compounds with enhanced selectivity for gamma-aminobutyric acid receptors and improved safety profiles.

The historical trajectory of heterocyclic chemistry development reveals the progressive sophistication in designing piperazine-based compounds like this compound. Synthetic methodologies for constructing phenylpiperazine systems evolved from simple nucleophilic substitution reactions to sophisticated palladium-catalyzed coupling processes. The Buchwald-Hartwig coupling reaction, for example, enabled efficient formation of carbon-nitrogen bonds between aryl halides and piperazine derivatives under mild conditions. These synthetic advances provided access to increasingly complex molecular architectures while maintaining practical synthetic feasibility.

The classification of piperazine derivatives within the broader context of heterocyclic chemistry reflects their unique position as both synthetic intermediates and final products with distinct biological activities. The development of tert-butyl protected piperazine derivatives as synthetic intermediates illustrates the sophisticated approaches required for constructing complex molecules containing these heterocyclic systems. These protective group strategies enable selective functionalization of specific nitrogen atoms within the piperazine ring while preserving the overall structural integrity of the heterocycle.

Properties

IUPAC Name |

4-(4-phenylpiperazin-1-yl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-13(15)7-8-16-9-11-17(12-10-16)14-5-3-2-4-6-14/h2-6,13H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLLIGZEBJAXAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

This method allows for controlled introduction of the amine functionality at the 2-position of the butyl chain.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenylacetaldehyde + trichloroacetic acid + sodium trichloroacetate in DMF at 5°C to RT | Formation of 1,1,1-trichloro-3-phenylpropan-2-ol intermediate | 69 | Purified by silica gel chromatography |

| 2 | Oxidation of trichlorocarbinol with Na2Cr2O7 and H2SO4 in acetic acid at 5°C to RT | Conversion to 1,1,1-trichloro-3-phenylpropan-2-one | Moderate | Purified by chromatography |

| 3 | Nucleophilic substitution with 4-phenylpiperazine | Formation of piperazinyl-substituted trichloroketone | Not specified | Reaction conditions optimized for selectivity |

| 4 | Reduction/dechlorination | Conversion to this compound | Not specified | Final purification and characterization |

Analytical Characterization

The synthetic intermediates and final product are characterized using:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the structure and purity.

- Infrared Spectroscopy (IR) : Functional group identification.

- Mass Spectrometry (MS) : Molecular weight confirmation.

- Melting Point Determination : For solid intermediates and salts.

- Chiral High-Performance Liquid Chromatography (HPLC) : To assess enantiomeric purity if chiral centers are present.

- X-ray Crystallography : Occasionally used for definitive structural confirmation.

Research Findings and Notes

- The use of trichlorocarbinol and trichloroketone intermediates provides a versatile route to functionalize the butan-2-amine side chain with high regioselectivity.

- Attempts at enantiomeric resolution using tartaric acid derivatives were unsuccessful, indicating the need for alternative chiral resolution methods if enantiopure compounds are desired.

- Classic amidation reactions are effective for linking the piperazine and butan-2-amine moieties.

- The synthetic routes allow for modification of the phenyl substituent on the piperazine ring, enabling the synthesis of analogues for structure-activity relationship studies.

Summary Table of Preparation Methods

| Method | Key Intermediate | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Amidation of piperazinyl butan-1-amine with carboxylic acids | 4-(4-Phenylpiperazin-1-yl)-butan-1-amine | Amidation, followed by reduction | Straightforward, adaptable | Moderate yields, requires reduction step |

| Trichlorocarbinol/trichloroketone route | 1,1,1-Trichloro-4-phenylbutan-2-ol/ketone | Nucleophilic substitution and reduction | High regioselectivity, versatile | Multi-step, requires careful handling of chlorinated intermediates |

| Direct substitution on piperazine with phenyl halides | Phenylpiperazine | Nucleophilic aromatic substitution | Simple starting materials | May require catalysts, limited scope |

Chemical Reactions Analysis

Types of Reactions: 4-(4-Phenylpiperazin-1-yl)butan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines with reduced functional groups.

Substitution: Substitution reactions can result in the formation of various alkylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : C14H23N3

- CAS Number : 1181457-84-0

The structure of 4-(4-Phenylpiperazin-1-yl)butan-2-amine features a piperazine ring substituted with a phenyl group and a butanamine chain, which contributes to its pharmacological properties.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant effects through modulation of serotonin and dopamine receptors. A study demonstrated that structural modifications in piperazine derivatives could enhance their affinity for serotonin receptors, leading to improved antidepressant activity .

Antipsychotic Properties

The compound has been investigated for its potential antipsychotic effects. Analogous compounds have shown efficacy in binding to dopamine D3 receptors, which are implicated in the pathophysiology of schizophrenia. Modifications to the phenylpiperazine structure can lead to increased selectivity and potency against these receptors .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. Research focusing on related piperazine compounds has highlighted their ability to protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antidepressant Efficacy

A study published in a pharmacological journal evaluated the effects of various piperazine derivatives, including this compound, on animal models of depression. The results indicated a significant reduction in depressive behaviors compared to controls, suggesting potential for clinical applications in treating mood disorders .

Case Study 2: Antipsychotic Activity

In another research project, the compound was tested for its ability to mitigate symptoms in rodent models mimicking psychotic episodes. The findings revealed that it effectively reduced hyperactivity and had a favorable side effect profile compared to traditional antipsychotics .

Mechanism of Action

The mechanism by which 4-(4-Phenylpiperazin-1-yl)butan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors, influencing signaling pathways and cellular responses. The specific molecular targets and pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine

- Structure : Differs by a methoxy group at the 2-position of the phenyl ring.

- LogP is reduced compared to the unsubstituted phenyl variant due to increased polarity .

- Synthesis : Similar to the parent compound but requires 2-methoxyphenyl precursors.

4-(4-Ethylpiperazin-1-yl)butan-1-amine (CAS: 4486-93-5)

- Structure : Replaces the phenyl group with an ethyl substituent.

- Properties : Lower molecular weight (185.31 vs. 243.35 for the phenyl analog) and reduced hydrophobicity (logP ~1.5 vs. ~2.8). The ethyl group may decrease steric hindrance, favoring interactions with less bulky receptors .

4-(3-Methylpiperidin-1-yl)butan-1-amine

- Structure : Piperidine ring replaces piperazine, with a methyl group at the 3-position.

- Molecular weight: 170.30 .

Modifications in the Amine Chain

4-(4-Phenylpiperazin-1-yl)butan-1-amine

- Structure : Amine group at the terminal (1-position) of the butyl chain.

- Properties : Increased chain length may enhance flexibility and bioavailability compared to the 2-amine isomer.

4-(Furan-2-yl)butan-2-amine

Functional Group Additions

N-[(4-Chlorophenyl)carbamoyl]-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 16)

- Structure : Incorporates a sulfonamide and chlorophenylcarbamoyl group.

- Synthesis : Yield of 56% via coupling of 4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate .

N-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]-2H-1,4-benzoxazin-3-amine

- Structure : Features a benzoxazine moiety linked via a propoxy chain.

Physicochemical and Pharmacological Insights

Key Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Water Solubility |

|---|---|---|---|

| 4-(4-Phenylpiperazin-1-yl)butan-2-amine | 243.35 | ~2.8 | Low |

| 4-(4-Ethylpiperazin-1-yl)butan-1-amine | 185.31 | ~1.5 | Moderate |

| 4-(Furan-2-yl)butan-2-amine | 139.20 | ~1.0 | High |

Biological Activity

4-(4-Phenylpiperazin-1-yl)butan-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential applications in neuropharmacology. Its structure consists of a butan-2-amine backbone linked to a piperazine moiety with a phenyl substitution, which enhances its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_{15}H_{22}N_{2}, and it features the following structural characteristics:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its role in modulating neurotransmitter systems.

- Phenyl Group : Enhances lipophilicity and receptor binding affinity.

Receptor Interactions

Research indicates that this compound shows notable binding affinity for dopamine receptors, particularly D2 and D3 subtypes. This is significant because these receptors are implicated in various neurological disorders, including schizophrenia and Parkinson's disease. The compound demonstrates a higher binding affinity compared to other similar compounds, suggesting that structural modifications can lead to enhanced pharmacological effects.

| Receptor Type | Binding Affinity (Ki) | Comparison with Similar Compounds |

|---|---|---|

| D2 | Low nanomolar range | Higher than 1-(4-Pyridinyl)piperazine |

| D3 | Moderate nanomolar range | Comparable to 1-(4-Chlorophenyl)piperazine |

The mechanism by which this compound exerts its effects involves modulation of dopaminergic signaling pathways. By acting as an antagonist or partial agonist at dopamine receptors, it can influence neurotransmitter release and neuronal excitability, potentially leading to therapeutic benefits in mood disorders and psychosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior consistent with dopaminergic modulation. The findings suggest potential applications in treating conditions like anxiety and depression.

- Comparative Studies : In comparative studies with other piperazine derivatives, this compound exhibited superior efficacy in reducing symptoms associated with dopaminergic dysregulation, highlighting its therapeutic promise .

- Toxicology Assessments : Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Optimization : Modifying the piperazine ring or phenyl group may enhance receptor selectivity and reduce side effects.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human populations will be crucial for translating preclinical findings into therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Phenylpiperazin-1-yl)butan-2-amine, and how can purity be maximized?

The synthesis typically involves reductive amination of 4-(4-phenylpiperazin-1-yl)butan-2-one using agents like sodium borohydride or lithium aluminum hydride under inert conditions. Key parameters include:

- Temperature control : Maintain ≤0°C during reduction to prevent side reactions.

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or methanol for higher yields.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethanol improves purity (>95%) .

Q. How can the structural identity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Compare H and C spectra with reference data. For example, the piperazine protons resonate at δ 2.4–3.1 ppm, while the butan-2-amine protons appear as a multiplet at δ 1.2–1.8 ppm .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Crystallize the compound in a chloroform/hexane system to resolve chiral centers .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and ethanol.

- Stability : Sensitive to light and moisture. Store under argon at -20°C for long-term stability.

- pKa : The secondary amine (piperazine) has a pKa ~8.5, influencing protonation under physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize neurotransmitter receptor affinity?

- Receptor screening : Use radioligand binding assays (e.g., H-spiperone for dopamine D2/D3 receptors) to compare analogs.

- Modifications : Introduce substituents on the phenyl ring (e.g., -F, -OCH₃) to assess electronic effects. For example, 4-fluorophenyl analogs show enhanced serotonin receptor (5-HT₁A) binding .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with receptor active sites .

Q. How should contradictory biological activity data from different assays be resolved?

- Assay validation : Cross-validate receptor affinity using both cell-based (CHO-K1 transfected cells) and tissue-based (rat striatal membranes) models.

- Pharmacokinetic factors : Account for metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (logP >2.5 is ideal) .

- Dose-response curves : Ensure EC₅₀/IC₅₀ values are consistent across multiple replicates .

Q. What in vivo models are suitable for evaluating its neuropharmacological effects?

- Behavioral assays : Use the forced swim test (FST) for antidepressant activity or the tail-flick test for analgesia.

- Dosing : Administer intraperitoneally (1–10 mg/kg) in rodents, dissolved in saline with 10% DMSO.

- Biomarker analysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) via HPLC in brain homogenates .

Q. How can spectral data contradictions (e.g., NMR vs. crystallography) be addressed?

- Dynamic effects : NMR may average conformers, while X-ray captures a single state. Compare temperature-dependent NMR (VT-NMR) to identify rotamers.

- Chiral resolution : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers and assign configurations unambiguously .

Methodological Considerations

Q. What strategies mitigate synthetic byproducts during reductive amination?

Q. How can receptor binding assays be optimized for high-throughput screening?

- Membrane preparation : Use HEK293 cells expressing human receptors (e.g., dopamine D3).

- Scintillation proximity assays (SPA) : Employ H-labeled ligands and wheat germ agglutinin (WGA) beads for rapid readouts .

Q. What analytical techniques validate compound stability under physiological conditions?

- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs).

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC .

Q. Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.